molecular formula C₄₄H₃₆FeK₃N₆O₁₂ B1146147 4-[3,5-双(2-氧化苯基)-1,2,4-三唑-1-基]苯甲酸酯;铁(4+) CAS No. 554445-58-8

4-[3,5-双(2-氧化苯基)-1,2,4-三唑-1-基]苯甲酸酯;铁(4+)

货号 B1146147
CAS 编号: 554445-58-8
分子量: 1013.93
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)” is a chemical compound . It has a molecular formula of C21H12N3O4 . The average mass of the compound is 370.339 Da, and the monoisotopic mass is 370.084442 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole (H2La) and 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (H3Lb) have been prepared . The crystal structure of the intermediate 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one has also been determined .

科学研究应用

Antioxidant Activity

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

Deferasirox is an orally active, lipophilic iron chelating drug used for the treatment of transfusional iron overload . It has shown antioxidant activity in several molecular model systems of oxidative damage caused by iron and copper catalysis .

3. Methods of Application or Experimental Procedures: The redox effects of deferasirox and its metal complexes with iron, copper, and other metals have been investigated in the presence of deferasirox using UV-visible and NMR spectroscopy . The model systems of oxidative damage include the oxidation of ascorbic acid, the peroxidation of linoleic acid micelles, and the oxidation of dihydropyridine .

Results or Outcomes

Deferasirox has shown antioxidant activity in all three model systems, causing a substantial reduction in the rate of oxidation and oxidative damage . It showed the greatest antioxidant activity in the oxidation of ascorbic acid with the participation of iron ions and reduced the reaction rate by about a 100 times .

Detection and Quantification of Fe3+

Specific Scientific Field

Analytical Chemistry

Summary of the Application

A synthetically accessible, water-soluble, non-toxic derivative of the clinical iron chelator deferasirox, acts as a colorimetric chemosensor that permits the detection and quantification of Fe3+ in aqueous samples at pH 2–5 .

3. Methods of Application or Experimental Procedures: The deferasirox derivative interacts with human serum albumin (HSA) to produce a fluorescent turn-on response . This fluorescence is quenched in the presence of Fe3+, thus allowing the monitoring of the presence of this biologically important metal cation via two independent methods .

Results or Outcomes

The deferasirox derivative allows for the detection and quantification of Fe3+ in aqueous samples at pH 2–5 . The presence of Fe3+ can be monitored via two independent methods, providing a reliable and versatile platform for Fe3+ detection .

Treatment of Iron Overload

Specific Scientific Field

Pharmacology

Summary of the Application

Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .

3. Methods of Application or Experimental Procedures: Deferasirox is administered orally and is effective for the reduction of body iron in iron-overloaded patients with transfusion-dependent anemias and non-transfusion-dependent thalassemia .

Results or Outcomes

Without appropriate treatment, iron overload can lead to increased morbidity and mortality. Deferasirox has a well-established safety profile and is effective for reducing body iron in iron-overloaded patients .

Cytotoxic Agent for Cancer Cells

Specific Scientific Field

Oncology

Summary of the Application

Deferasirox-coated iron oxide nanoparticles have been studied as a potential cytotoxic agent for cancer cells . Cancer cells typically require more iron than normal cells to mediate their generally rapid DNA synthesis and growth .

3. Methods of Application or Experimental Procedures: The strategy involves using chelators that help the redox cycling of iron to generate cytotoxic ROS (reactive oxygen species) within tumors .

Results or Outcomes

The use of deferasirox-coated iron oxide nanoparticles has shown potential in reducing the iron level in cancer cells, thereby inhibiting their growth .

Treatment Tailoring

Summary of the Application

Deferasirox is available in different formulations, such as Dispersible Tablets (DT) and Film-Coated Tablets (FCT), which can be tailored for treatment based on individual patient needs .

3. Methods of Application or Experimental Procedures: In a retrospective observational study, pharmacokinetics, pharmacodynamics, and safety features of Deferasirox treatment were analyzed in 74 patients that took both formulations subsequently under clinical practice conditions .

Results or Outcomes

Bioavailability of Deferasirox FCT compared to DT resulted higher than expected. After one year of treatment for each formulation, no differences were observed between the treatments in the overall iron overload levels . However, Deferasirox FCT but not DT showed a significant dose–response correlation .

Management of Non-Transfusion-Dependent Thalassaemia

Specific Scientific Field

Hematology

Summary of the Application

Deferasirox has been approved for the management of chronic iron overload in patients with non-transfusion-dependent thalassaemia (NTDT) syndromes .

3. Methods of Application or Experimental Procedures: The THALASSA trial, the first placebo-controlled clinical trial of an iron chelator in NTDT patients, demonstrated that Deferasirox was effective in reducing liver iron and serum ferritin levels in this population .

Results or Outcomes

Despite the lack of regular blood transfusions, NTDT patients can still develop clinically relevant iron overload, primarily due to increased gastrointestinal absorption secondary to ineffective erythropoiesis, and may require chelation therapy . Deferasirox presents a useful tool in the management of iron overload in this population .

属性

IUPAC Name

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H15N3O4.Fe/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h2*1-12,25-26H,(H,27,28);/q;;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHUNIUUEAIPKZ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24FeN6O8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。